molecular formula C14H13N5O3S2 B2555194 2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide CAS No. 899960-31-7

2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B2555194
CAS No.: 899960-31-7
M. Wt: 363.41
InChI Key: NSMHBFSLIGQOMR-UHFFFAOYSA-N
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Description

2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[2,3-d]pyrimidine core, which is a fused bicyclic structure, and is functionalized with a thiazole ring and an acetamide group. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

The synthesis of 2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as 2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine derivatives.

    Introduction of the thiazole ring: This step may involve the reaction of the pyrido[2,3-d]pyrimidine core with thiazole derivatives under suitable conditions.

    Attachment of the acetamide group:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity.

Chemical Reactions Analysis

2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl groups or the thiazole ring, potentially leading to the formation of alcohols or reduced thiazole derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the thiazole ring or the acetamide group, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with biological activity.

    Biology: It may serve as a probe or tool compound for studying biological processes, especially those involving sulfur-containing compounds.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities.

    Industry: It may find applications in the development of new materials or as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide would depend on its specific biological target. Generally, the compound may interact with enzymes or receptors, leading to modulation of their activity. The presence of the thiazole and acetamide groups suggests potential interactions with proteins through hydrogen bonding, hydrophobic interactions, or covalent modification.

Comparison with Similar Compounds

Similar compounds to 2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide include:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3S2/c1-18-11-10(12(21)19(2)14(18)22)8(3-4-15-11)24-7-9(20)17-13-16-5-6-23-13/h3-6H,7H2,1-2H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMHBFSLIGQOMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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